![molecular formula C19H21N5O4 B3006863 6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876673-38-0](/img/structure/B3006863.png)
6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione" is a structurally complex molecule that appears to be related to various imidazole derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related imidazole analogues and their synthesis, structure, and properties, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The papers provided detail the synthesis of various imidazole derivatives. For instance, the first paper discusses the design and synthesis of novel 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl) imidazo[1,2-a]pyridine analogues, which were confirmed by 1H NMR, 13C NMR, and mass spectrometry, with single crystal X-ray analysis performed for one derivative . The third paper presents a synthesis approach for 6-aryl-6,7-dihydro-2H-imidazo[5,1-c][1,2,4]triazole-3,5-diones, with the structure of one product confirmed by X-ray diffraction analysis . These methods and analytical techniques could be applicable to the synthesis and structural confirmation of "this compound".
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the molecular structure of compounds, as demonstrated in the papers . The detailed molecular structure elucidation is crucial for understanding the compound's potential interactions and biological activities. Although the specific molecular structure of the compound is not provided, the methodologies used in these papers could be applied to determine its structure.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of "this compound". However, they do provide insights into the reactivity of similar imidazole derivatives. For example, the second paper examines the stability of imidazo[2,1-b]imidazoline derivatives in acidic or alkaline solutions . This information could be relevant when considering the stability and reactivity of the compound of interest under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of "this compound", they do discuss the properties of related compounds. For instance, the antiproliferative activity of the synthesized imidazo[1,2-a]pyridine analogues against various cancer cell lines is evaluated in the first paper . Such biological evaluations are part of the chemical properties analysis and are essential for the development of potential drug candidates.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has shown the synthesis of compounds related to "6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione" and explored their biological activities. For example, the condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles yielded derivatives of 7,8-polymethylenehypoxanthines, which are precursors of various substituted purines. These compounds have been studied for their antiviral and antihypertensive activities, indicating the potential for therapeutic application in these areas (Nilov et al., 1995).
Cytotoxic Activity
Another aspect of research on similar compounds includes their cytotoxic activity against cancer cell lines. A study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and tested them for growth inhibitory properties against various cancer cell lines. Some compounds were potent cytotoxins, with IC(50) values less than 10 nM, highlighting their potential as cancer therapies (Deady et al., 2003).
Hepatoprotective Activity
The hepatoprotective activity of imidazo[1,2-c]pyrimido[5,4-e]pyrimidine derivatives was explored through a one-pot synthesis from cyclic ketene aminal and alkyl or aryl isothiocyanate. Some of these compounds demonstrated significant hepatoprotective effects, suggesting potential applications in protecting the liver from various injuries or diseases (Ram et al., 2002).
Antimicrobial and Antioxidant Properties
Further research includes the synthesis of derivatives containing thiazolidine-2,4-dione/1-H-imidazole and their evaluation for antimicrobial, antioxidant, and cytotoxic properties. These studies have shown that certain derivatives exhibit considerable antimicrobial activity against various bacterial strains and antioxidant properties, indicating their potential as therapeutic agents or preservatives (Yazdani Nyaki & Mahmoodi, 2021).
Luminescence Sensing
Additionally, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives, making them potential fluorescence sensors for detecting these chemicals (Shi et al., 2015).
Eigenschaften
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-10-11(2)24-15-16(21(3)19(26)22(4)17(15)25)20-18(24)23(10)13-9-12(27-5)7-8-14(13)28-6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEMHGAIPHSINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)
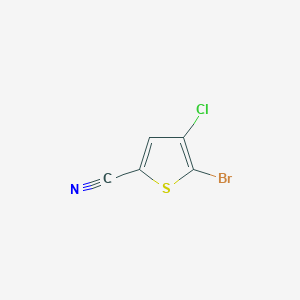
![ethyl 3-cyano-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006784.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)
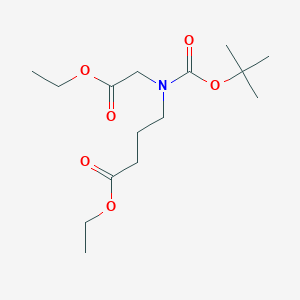
![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)
![Methyl 3-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3006796.png)
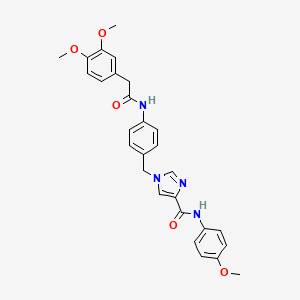
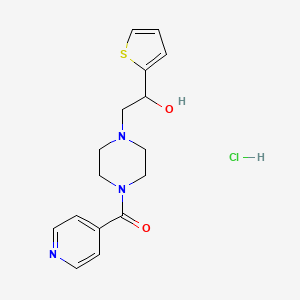
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B3006800.png)
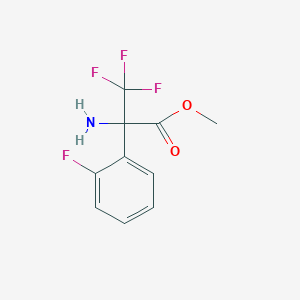
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)
